B1193768 ZBH-1205

ZBH-1205

Cat. No. B1193768
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ZBH-1205 is a novel camptothecin derivative, revealing potent antitumor activities mainly through cell apoptosis pathway, being more effective than cpt-11 and sn38 at inhibiting topoismerase-1

Scientific Research Applications

Antitumor Activity and Mechanisms

ZBH-1205, a novel derivative of camptothecin, has been characterized for its potent antitumor activities. Studies have shown that ZBH-1205 exhibits higher activity than other Topoisomerase I (Topo I) inhibitors like CPT-11 and SN38 in inhibiting the growth of tumor cells. The mechanisms of action include inducing cell apoptosis and cell cycle arrest, as well as decreasing the expression of pro-caspase-3 and PARP. Notably, ZBH-1205 triggers apoptosis more efficiently at lower concentrations, indicating its potential as a more effective and less toxic chemotherapeutic agent (Wu et al., 2014). Further research has corroborated these findings, highlighting ZBH-1205's ability to stabilize Topo-1-DNA complexes and its superior efficacy in inducing tumor cell apoptosis compared to CPT-11 and SN38 (Wu et al., 2016).

properties

Product Name

ZBH-1205

IUPAC Name

((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl)oxy)carbonyl)-L-leucine

SMILES

CC(C)C[C@@H](C(O)=O)NC(OC1=CC=C2N=C3C(CN4C(C(COC([C@@]5(CC)O)=O)=C5C=C43)=O)=C(CC)C2=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ZBH-1205;  ZBH 1205;  ZBH1205

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.